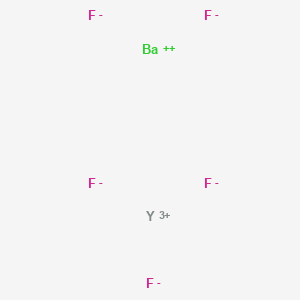
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a but-2-yne-1,4-diyldisulfonyl group linked to two 4-tert-butylbenzene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) typically involves the reaction of but-2-yne-1,4-diol with sulfonyl chloride derivatives in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
科学的研究の応用
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- 2-Butyne-1,4-diol
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups on the aromatic rings, which can enhance its stability and influence its reactivity. Additionally, the but-2-yne-1,4-diyldisulfonyl group provides a versatile functional group for further chemical modifications.
特性
CAS番号 |
56163-40-7 |
|---|---|
分子式 |
C24H30O4S2 |
分子量 |
446.6 g/mol |
IUPAC名 |
1-tert-butyl-4-[4-(4-tert-butylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C24H30O4S2/c1-23(2,3)19-9-13-21(14-10-19)29(25,26)17-7-8-18-30(27,28)22-15-11-20(12-16-22)24(4,5)6/h9-16H,17-18H2,1-6H3 |
InChIキー |
GTZUMOMDRBQDNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




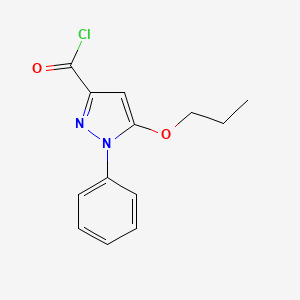
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
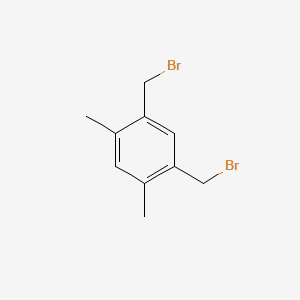

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

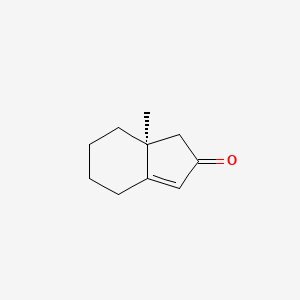
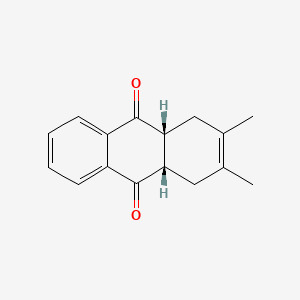
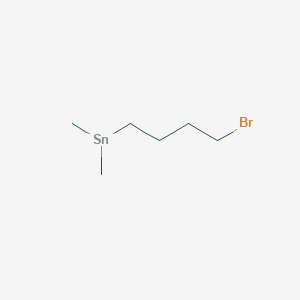
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
